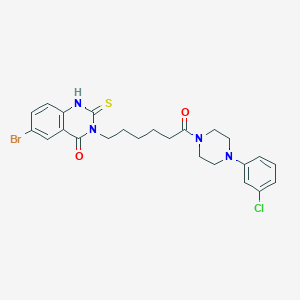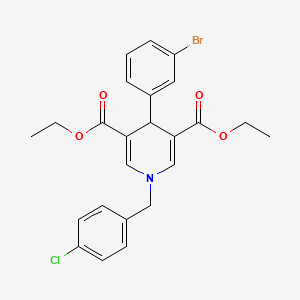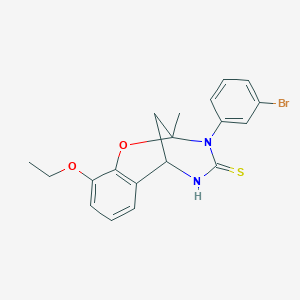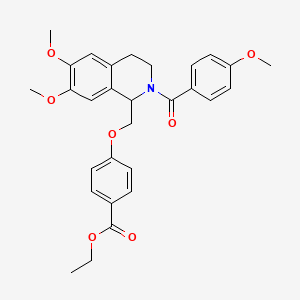![molecular formula C18H9Cl2NO2S B11215390 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11215390.png)
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the formation of the thiazole ring followed by its attachment to the chromenone structure. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable α-haloketone to form the thiazole ring. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- **2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
What sets 3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one apart is its unique combination of the thiazole and chromenone structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H9Cl2NO2S |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H9Cl2NO2S/c19-11-5-6-12(14(20)8-11)15-9-24-17(21-15)13-7-10-3-1-2-4-16(10)23-18(13)22/h1-9H |
InChI-Schlüssel |
AOWOZGQTFWRSIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-5-(3-chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215313.png)
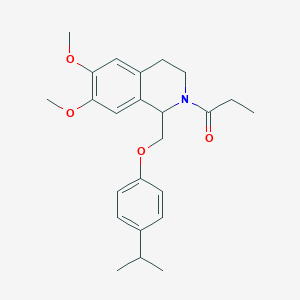
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11215328.png)
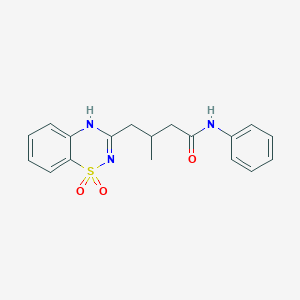
![N-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215332.png)
methanone](/img/structure/B11215340.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11215348.png)

![5,7-Bis(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215369.png)
![6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215373.png)
